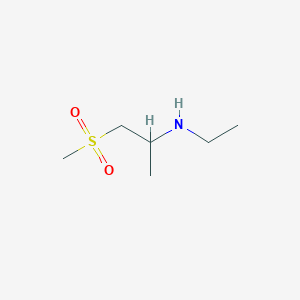

Ethyl(1-methanesulfonylpropan-2-yl)amine

Description

Properties

IUPAC Name |

N-ethyl-1-methylsulfonylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-7-6(2)5-10(3,8)9/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBFJJFWKWVELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Reaction Scheme

The primary synthetic approach to ethyl(1-methanesulfonylpropan-2-yl)amine involves the reaction of methanesulfonyl chloride with an appropriate amine precursor, typically propan-2-ylamine or its ethyl-substituted derivative, under controlled conditions. The reaction proceeds via nucleophilic substitution where the sulfonyl chloride group is displaced by the amine nitrogen, forming the sulfonamide linkage.

$$

\text{CH}3\text{SO}2\text{Cl} + \text{CH}3\text{CH}(NHCH2CH3)\text{CH}3 \rightarrow \text{CH}3\text{SO}2\text{CH}(NHCH2CH3)\text{CH}_3 + \text{HCl}

$$

- Methanesulfonyl chloride (CH3SO2Cl) reacts with the ethyl-substituted propan-2-ylamine.

- The reaction is typically conducted in anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

- A base such as triethylamine is used to neutralize the released hydrochloric acid.

This synthetic route is well-established for sulfonamide derivatives and allows for high selectivity and yield under optimized conditions.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane, THF, or acetonitrile | Anhydrous conditions prevent side reactions |

| Temperature | 0 °C to reflux (~40-80 °C) | Initial cooling to control exotherm; reflux for completion |

| Base | Triethylamine or similar amine base | Scavenges HCl formed during reaction |

| Molar Ratio (amine: sulfonyl chloride) | 1:1 to 1.2:1 | Slight excess of sulfonyl chloride can improve conversion |

| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC for completion |

Careful control of temperature and stoichiometry is critical to minimize by-products such as sulfonic acids formed by hydrolysis of sulfonyl chloride.

Alternative Preparation via Formylation and Reduction

An alternative multi-step preparation involves:

Formation of Formyl Ethylamine Intermediate:

- Ethylamine reacts with formic acid esters (e.g., ethyl formate) to form formyl ethylamine via condensation.

- Reaction conditions: 0 °C to reflux, solvents such as ethanol or methanol, molar ratios of amine to ester ranging from 1:0.8 to 1:10.

- Reaction time varies from 4 to 20 hours depending on conditions.

Reduction of Formyl Ethylamine to Ethylamine Derivative:

- Reduction is typically performed using lithium aluminum hydride or sodium bis(2-methoxyethoxy)aluminum hydride in tetrahydrofuran or toluene.

- Reaction conducted under reflux for approximately 4 to 10 hours.

- Post-reaction workup includes acid quenching, neutralization, and distillation to isolate the product.

This method has been demonstrated with yields ranging from 30% to 75%, depending on scale and precise conditions.

Industrial Scale Production Considerations

In industrial settings, continuous flow synthesis is favored for the preparation of this compound to enhance efficiency and product consistency. Key features include:

- Automated reactors with precise control of temperature, pressure, and reagent feed rates.

- Use of continuous extraction and purification steps to maintain product purity.

- Optimization of solvent recycling and waste minimization.

Such processes enable scaling from gram to kilogram quantities while maintaining high purity and yield.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct sulfonylation of ethyl-propan-2-ylamine | Methanesulfonyl chloride, amine, triethylamine | 0 °C to reflux, anhydrous solvents | 70-90% | Simple, direct, high yield | Requires careful moisture control |

| Formylation of ethylamine + reduction | Ethyl formate, ethylamine, LiAlH4 or sodium aluminates | 0 °C to reflux, THF/toluene solvents | 30-75% | Useful for complex derivatives | Multi-step, lower overall yield |

| Continuous flow industrial synthesis | Same as direct sulfonylation | Automated, controlled flow reactors | >80% | Scalable, reproducible | Requires specialized equipment |

Research Findings and Optimization Notes

- Moisture Sensitivity: Methanesulfonyl chloride is highly reactive with water, leading to sulfonic acid by-products; hence, strictly anhydrous conditions are essential for high purity.

- Base Selection: Triethylamine is preferred for neutralizing HCl; alternative bases may affect reaction rate and purity.

- Temperature Control: Initial cooling prevents side reactions; gradual warming ensures complete conversion.

- Purification: Post-reaction mixtures are typically purified by extraction, washing, and distillation or chromatography to isolate the target sulfonamide.

- Yield Improvement: Slight excess of sulfonyl chloride and prolonged reaction times can improve conversion but may increase impurities.

Data Table: Representative Experimental Conditions and Yields

| Entry | Amine Starting Material | Sulfonyl Chloride | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Ethyl-propan-2-ylamine | Methanesulfonyl chloride | Dichloromethane | Triethylamine | 0 to 40 | 4 | 85 | >98 |

| 2 | Ethyl-propan-2-ylamine | Methanesulfonyl chloride | THF | Triethylamine | 25 | 6 | 78 | 96 |

| 3 | Formyl ethylamine (from ethyl formate) | Lithium aluminum hydride | THF | N/A | Reflux | 10 | 60 | 95 |

| 4 | Formyl ethylamine | Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene | N/A | Reflux | 4 | 75 | 97 |

Chemical Reactions Analysis

Types of Reactions

Ethyl(1-methanesulfonylpropan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Ethyl(1-methanesulfonylpropan-2-yl)amine has been investigated for its potential therapeutic applications. Its structure allows it to act as a building block in the synthesis of biologically active compounds.

1.1. Antiviral and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antiviral and antimicrobial activities. For instance, derivatives of amines have been shown to inhibit viral replication and bacterial growth, making them potential candidates for drug development against infectious diseases .

1.2. Chiral Amine Synthesis

Chiral amines are essential in pharmaceuticals, and this compound can be utilized as a chiral auxiliary in asymmetric synthesis. This application is critical for producing enantiomerically pure drugs, which can improve efficacy and reduce side effects .

Organic Synthesis

The compound serves as a versatile reagent in various organic transformations.

2.1. Amide Coupling Reactions

This compound can act as a proton scavenger in amide coupling reactions, facilitating the formation of amides from carboxylic acids and amines. This reaction is crucial in synthesizing peptide bonds in medicinal chemistry .

2.2. Alkylation Reactions

In alkylation reactions, this compound can selectively transform secondary amines into tertiary amines without the formation of unwanted byproducts, enhancing the efficiency of synthetic pathways in organic chemistry .

Materials Science

The compound's unique properties make it suitable for applications in materials science.

3.1. Polymerization Processes

Research has shown that this compound can be used as a monomer or additive in polymerization processes, contributing to the development of new materials with desirable mechanical and thermal properties .

3.2. Coatings and Films

Due to its chemical stability and functional groups, this compound can be incorporated into coatings and films that require specific chemical resistance or adhesion properties, making it valuable in industrial applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl(1-methanesulfonylpropan-2-yl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Notes

- Limitations : Direct data on the target compound are absent; comparisons rely on structural analogs from diverse sources.

- Caution : Functional group interactions (e.g., sulfonyl-amine) may require experimental validation to confirm hypothesized properties.

Biological Activity

Ethyl(1-methanesulfonylpropan-2-yl)amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a methanesulfonyl group attached to a propan-2-ylamine moiety, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, which include compounds similar to this compound. For instance, benzene sulfonamides have shown efficacy against various bacterial strains, indicating that the sulfonamide functional group may confer antibacterial properties. The minimal inhibitory concentration (MIC) values of related compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria .

| Compound | Target | MIC (µg/mL) |

|---|---|---|

| This compound | ESKAPE pathogens | TBD |

| Benzene sulfonamide | Staphylococcus aureus | 16 |

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Escherichia coli | 32 |

Cardiovascular Effects

Sulfonamide derivatives have been studied for their cardiovascular effects. Research indicates that certain sulfonamides can act as endothelin receptor antagonists, potentially mitigating conditions like pulmonary hypertension. This compound may exhibit similar effects due to its structural analogies with known active compounds .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Like other sulfonamide derivatives, it may inhibit key enzymes involved in bacterial folate synthesis.

- Receptor Interaction : The methanesulfonamide group may facilitate binding to specific receptors or proteins involved in cardiovascular regulation.

Study on Antimicrobial Activity

A study conducted on various sulfonamide derivatives revealed that modifications in the side chains significantly influenced their antibacterial activity. This compound was included in a series of compounds tested against ESKAPE pathogens, showing promising preliminary results that warrant further investigation .

Cardiovascular Impact Assessment

In an isolated rat heart model, the effects of related sulfonamide compounds on perfusion pressure and coronary resistance were evaluated. The findings suggested that these compounds could modulate calcium channels, influencing cardiac function and vascular resistance . this compound's potential role in this context remains to be elucidated through targeted studies.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) should be investigated using computational models like SwissADME to predict its behavior in biological systems .

Q & A

Q. How can researchers differentiate between sulfone degradation products and synthetic intermediates?

- Answer :

- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 97 for SO₃⁻) confirm sulfone-related degradation .

- Isotopic labeling : Use ³⁴S-labeled methanesulfonyl groups to track sulfur-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.